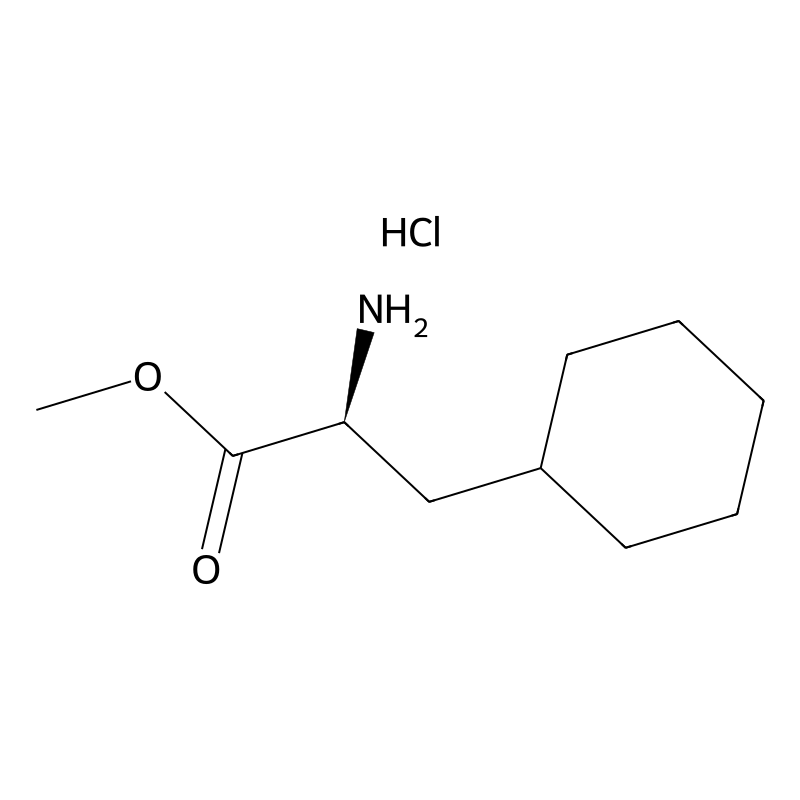

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a chiral amino acid derivative characterized by its unique cyclohexyl group, which contributes to its structural complexity and potential biological activity. The compound features an amino group, a methyl ester, and a cyclohexyl substituent on the propanoate backbone, making it a significant molecule in medicinal chemistry and drug design. Its hydrochloride salt form enhances its solubility and stability, facilitating various applications in pharmaceutical formulations.

- Availability and Characterization: Several commercial vendors offer (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, however, descriptions typically focus on product details and availability (BLD Pharm: , Key Organics: ).

- Chemical Structure and Potential Research Areas: The presence of a chiral center ((S)-configuration) and functional groups like amine and ester suggests potential applications in areas like asymmetric catalysis or medicinal chemistry. However, there is no published research specifically exploring these applications currently available (PubChem: ).

- Esterification: The reaction between the carboxylic acid and an alcohol to form an ester. This reaction can be catalyzed by acids or bases.

- Hydrolysis: The breakdown of the ester into the corresponding acid and alcohol when reacted with water, often under acidic or basic conditions.

- Amine Reactions: The amino group can participate in various nucleophilic substitution reactions, forming amides or other derivatives.

These reactions illustrate the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity.

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride exhibits various biological activities attributed to its structural characteristics. Research indicates that compounds with similar structures can demonstrate:

- Antioxidant Activity: Compounds with amino acid structures often exhibit properties that scavenge free radicals, potentially contributing to cellular protection against oxidative stress .

- Anticancer Properties: Some derivatives of amino acids have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and oxidative stress modulation .

- Neuroprotective Effects: Certain amino acid derivatives have been studied for their potential neuroprotective roles, particularly in neurodegenerative diseases .

These activities suggest that (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride could be a candidate for further pharmacological studies.

The synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride can be achieved through several methods:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the desired compound while maintaining chirality.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to induce asymmetry during the formation of the amino acid structure.

- Reactions of Cyclohexyl Derivatives: Starting from cyclohexyl-containing compounds, followed by functional group transformations to introduce the amino and ester functionalities.

These methods highlight the importance of chirality in the synthesis of biologically active compounds.

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride has potential applications in several fields:

- Pharmaceuticals: As a building block for synthesizing drugs targeting neurological disorders or cancer.

- Biochemistry: In studies related to protein synthesis and enzyme interactions due to its amino acid nature.

- Material Science: Potentially used in creating novel polymers or materials that require specific chiral properties.

The compound's unique structure allows for diverse applications across multiple scientific disciplines.

Interaction studies involving (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride focus on its binding affinity with various biological targets:

- Receptor Binding: Evaluating how this compound interacts with neurotransmitter receptors could provide insights into its neuroactive properties.

- Enzyme Inhibition: Investigating its role as an inhibitor or substrate for enzymes involved in metabolic pathways can reveal its potential therapeutic effects.

- Drug-Likeness Assessment: Using computational methods such as quantitative structure–activity relationship modeling to predict interactions with biological macromolecules .

These studies are essential for understanding the pharmacological profile of the compound.

Several compounds share structural similarities with (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-Methyl 2-amino-3-pentylpropanoate | Similar propanoate backbone | Longer alkyl chain may enhance lipophilicity |

| (S)-Methyl 2-amino-3-cyclopropylpropanoate | Cyclopropyl instead of cyclohexyl | Potentially different steric effects on activity |

| (S)-Methyl 2-amino-3-(4-methylcyclohexyl)propanoate | Substituted cyclohexyl group | May exhibit altered biological activity due to substitution |

These compounds illustrate variations in side chains and ring structures that can influence biological activity, solubility, and pharmacokinetics, highlighting the uniqueness of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride in medicinal chemistry.

Chemical Synthesis Approaches

Hydrogenation Reactions Using Raney Nickel Catalysts

Raney nickel catalysts represent a powerful approach for the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride through the reduction of aromatic precursors. Developed in 1926 by Murray Raney, this fine-grained solid catalyst composed primarily of nickel has found extensive application in hydrogenation reactions.

The synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride via Raney nickel typically involves the hydrogenation of a phenyl precursor such as (S)-Methyl 2-amino-3-phenylpropanoate (phenylalanine methyl ester). The reaction proceeds through several stages:

- Activation of the Raney nickel catalyst through treatment with concentrated sodium hydroxide solution

- Hydrogenation of the aromatic ring to form the cyclohexyl moiety

- Isolation of the product as the hydrochloride salt

The activation process of the catalyst is critical and follows the chemical equation:

2 Al + 2 NaOH + 6 H₂O → 2 Na[Al(OH)₄] + 3 H₂

| Catalyst Property | Value |

|---|---|

| Average Ni Surface Area | 100 m²/g |

| Typical Density | 6.5 g/cm³ |

| Optimal Leaching Temperature | 70-100°C |

| Hydrogen Adsorption Capacity | High |

Raney nickel offers several advantages for this transformation, including thermal stability, structural integrity, and effectiveness at room temperature. These properties make it particularly suitable for the selective reduction of aromatic rings while preserving stereochemical integrity of the amino acid center.

Transesterification with Organotin Catalysts

Organotin compounds have emerged as efficient catalysts for the transesterification reactions involved in the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. These catalysts facilitate the conversion of other esters (such as ethyl or propyl esters) to the desired methyl ester form.

Studies have demonstrated the effectiveness of various organotin compounds in promoting transesterification reactions. For example, the reaction between propyl acetate and methanol (MeCOOPr + MeOH → MeCOOMe + PrOH) serves as a model system for evaluating catalyst efficiency.

The relative catalytic activity of different organotin compounds follows the general order:

R = p-MeOC₆H₄ > PhCH₂CH₂ > o-MeOC₆H₄ > Ph > Bu > Me > C₈H₁₇

The mechanism for organotin-catalyzed transesterification likely involves alkoxide intermediates:

R₂Sn(OMe)₂ + MeCOOPr ⇌ R₂Sn(OMe)(OPr) + MeCOOMeThis mechanism explains the higher activity of acetates and oxides compared to chlorides and sulfides, reflecting the susceptibility of R₂SnS₂ to methanolysis forming R₂Sn(OMe)₂.

| Organotin Catalyst | Yield of Methyl Acetate (%) |

|---|---|

| (p-MeOC₆H₄)₂SnO | 94 |

| (C₆H₅CH₂CH₂)₂SnO | 70 |

| (o-MeOC₆H₄)₂SnO | 65 |

| Ph₂SnO | 53 |

| Bu₂SnO | 52 |

The effectiveness of organotin catalysts in transesterification reactions has made them increasingly important in recent years, with applications extending to the synthesis of amino acid derivatives like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Esterification and Reductive Amination Techniques

A facile method for synthesizing (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride involves the direct esterification of corresponding amino acids using trimethylchlorosilane (TMSCl) with methanol at room temperature. This approach offers several advantages: easy operation, mild reaction conditions, simple workup, and excellent yields.

The TMSCl/MeOH system has demonstrated effectiveness for esterifying amino acids of all classes, including those with aliphatic side chains like the cyclohexyl group. This method represents a significant improvement over traditional techniques that often require harsh conditions or generate significant waste.

Reductive amination offers another valuable approach to the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, particularly for constructing the key C-N bond. The process converts a carbonyl group to an amine via an intermediate imine in three key steps:

- Nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal

- Dehydration to form an imine intermediate

- Reduction of the imine to the amine product

For the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, this approach could involve:

Cyclohexylacetaldehyde + NH₃ → Imine intermediate → (S)-2-amino-3-cyclohexylpropanoic acid → Methyl ester hydrochlorideThe Mignonac reaction, a classic named reaction from 1921, exemplifies reductive amination using a ketone with ammonia over a nickel catalyst. This reaction could potentially be adapted for the synthesis of the target compound by employing appropriate stereocontrol measures.

Various reducing agents can be employed for the key reduction step, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation using platinum, palladium, or nickel catalysts. The choice of reducing agent significantly impacts stereoselectivity and overall reaction efficiency.

Biocatalytic and Enzymatic Synthesis

Hemoprotein-Catalyzed Cyclopropanation Reactions

Recent advances in biocatalysis have revealed the potential of hemoproteins for catalyzing abiological carbene transfer reactions, which could be leveraged for the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride or its precursors. Cytochrome P450 BM3 and other heme-containing proteins have demonstrated the ability to catalyze reactions such as cyclopropanation of alkenes using carbene precursors like ethyl diazoacetate.

Mechanistic studies using spectroscopic, structural, and computational methods have elucidated key aspects of hemoprotein-catalyzed carbene transfer reactions, including:

- Formation of an early heme-bound diazo complex intermediate

- Rate-determining nature of carbene formation

- Detailed cyclopropanation mechanism

These insights reveal a complex mechanistic manifold that includes competing pathways, some leading to catalytically productive outcomes and others forming N-bound carbene adducts that can regenerate the active biocatalyst.

The evolvability of cytochrome P450 BM3 for abiotic activities has been demonstrated through strategic mutations, such as replacing the conserved axial cysteine residue with serine or histidine, which significantly enhances catalytic performance.

| Hemoprotein Variant | Mutation | Catalytic Improvement |

|---|---|---|

| P450 BM3 | Wild-type | Baseline activity |

| P411 | Cys → Ser | Significant enhancement |

| P450 BM3 | Cys → His | Significant enhancement |

While direct application to the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride requires further development, these biocatalytic approaches offer promising routes to key intermediates with high stereoselectivity under mild conditions.

Esterase-Mediated Kinetic Resolution

Enantioselective hydrolysis at biphasic interfaces offers an elegant approach to obtaining enantiomerically pure (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Highly enantioselective hydrolytic kinetic resolutions of esters derived from N-acylated α-amino acids have been demonstrated using proline-derived chiral selectors.

This approach is particularly valuable when performed in tandem with enantioselective biphasic esterification reactions, yielding esters of 100% enantiomeric excess. The process exploits the differential reaction rates of enantiomers in the presence of a chiral catalyst or selector.

For N-acylated derivatives of (S)-Methyl 2-amino-3-cyclohexylpropanoate, the kinetic resolution proceeds at the hydrocarbon/water interface, where the chiral selector preferentially facilitates hydrolysis of one enantiomer over the other.

The process can be represented as:

(R,S)-N-acyl-methyl-2-amino-3-cyclohexylpropanoate + Chiral selector → (S)-N-acyl-methyl-2-amino-3-cyclohexylpropanoate + (R)-N-acyl-2-amino-3-cyclohexylpropanoic acidFollowing hydrolysis, the remaining ester can be isolated with high enantiomeric purity, and subsequent deprotection yields the desired (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Directed Evolution of Cytochrome P450 Variants

Directed evolution of cytochrome P450 variants has created powerful biocatalysts for abiological transformations relevant to the synthesis of compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. These engineered enzymes catalyze diverse reactions including cyclopropanation, N-H insertion, and C-H amination with efficiencies exceeding those of traditional transition metal complexes.

The evolution process typically involves:

- Introduction of mutations in the P450 gene

- Expression and screening of variant libraries

- Selection of improved variants for further rounds of evolution

P450 variants with strategic mutations, particularly those affecting the axial ligand, have demonstrated remarkable activity in carbene and nitrene transfer reactions. For instance, P450 variants with the conserved axial cysteine replaced by serine (creating "P411s") show significantly enhanced activity for cyclopropanation and other transformations.

| P450 Variant | Key Mutation | Enhanced Activity |

|---|---|---|

| Wild-type P450 BM3 | None | Baseline activity |

| P411 | Cys400Ser | Cyclopropanation, amination |

| P450 BM3 variant | Cys400His | Carbene transfer reactions |

| Engineered P450s | Various | N-H insertion, sulfimidation |

These engineered biocatalysts offer potential routes to stereoselective synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride or key intermediates under mild, environmentally friendly conditions.

Chiral Resolution and Dynamic Kinetic Resolution

PPY Chiral Catalysts for Enantioselective Synthesis

Chiral 4-pyrrolidinopyridine (PPY) derivatives have emerged as effective catalysts for enantioselective synthesis of compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. These catalysts facilitate asymmetric transformations through their ability to form chiral nucleophiles that induce stereoselectivity during key bond-forming steps.

For the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, PPY chiral catalysts can be employed in:

- Enantioselective esterification reactions

- Kinetic resolution of racemic precursors

- Asymmetric functionalization of prochiral substrates

The catalytic activity of these compounds stems from the nucleophilicity of the pyridine nitrogen, enhanced by the electron-donating pyrrolidine moiety, while the chiral elements direct the facial selectivity of the reactions.

Pd/C-Catalyzed Hydrogenation and Debenzylation

Palladium on carbon (Pd/C) catalysts provide efficient methods for hydrogenation and debenzylation steps in the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. This approach allows for selective transformations under mild conditions while preserving stereochemical integrity.

For example, a synthetic route might involve:

- Protection of an amino acid as a benzyl ester

- Introduction of the cyclohexyl moiety

- Selective debenzylation using Pd/C

- Methylation to form the target compound

The Pd/C catalyst system offers several advantages over Raney nickel for certain transformations, including:

- Higher selectivity for certain functional groups

- Milder reaction conditions

- Less pyrophoric nature, enhancing operational safety

- Better compatibility with protecting groups

These characteristics make Pd/C particularly valuable for late-stage transformations in the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, especially when working with complex, highly functionalized intermediates.

Stereoselective Hydrolysis of Racemic Mixtures

Dynamic kinetic resolution (DKR) represents a powerful approach for obtaining enantiomerically pure (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride from racemic precursors. Unlike conventional kinetic resolution, which is limited to a theoretical 50% yield, DKR can theoretically convert 100% of a racemic mixture to a single enantiomer.

For an effective DKR approach to the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, several key guidelines must be followed:

- The kinetic resolution step must be irreversible to ensure high enantioselectivity

- The enantiomeric ratio (E = kR/kS) should exceed 20

- Racemization (kinv) should occur at a rate at least equal to the reaction rate of the fast enantiomer (kR)

- For moderate selectivities, kinv should exceed kR by a factor of approximately 10

- Spontaneous reactions involving substrate enantiomers and product racemization must be absent

Biphasic systems combining chiral complexing agents have demonstrated effectiveness for hydrolytic kinetic resolution of N-acylated α-amino esters. When performed in tandem with enantioselective biphasic esterification, these approaches can yield esters with 100% enantiomeric excess.

| Resolution Method | Maximum Theoretical Yield | Enantiomeric Excess | Key Requirements |

|---|---|---|---|

| Classic Kinetic Resolution | 50% | High | High E value (kfast/kslow) |

| Dynamic Kinetic Resolution | 100% | High | Rapid racemization + selective conversion |

| Tandem Reaction KR | Variable | Up to 100% | Complementary reaction pathways |

The stereoselective hydrolysis of racemic mixtures represents a particularly valuable approach when direct asymmetric synthesis presents challenges or when starting from readily available racemic precursors.

Enantioselective Reaction Pathways

Asymmetric Induction via Chiral Phosphoric Acid Catalysts

Chiral phosphoric acid catalysts represent a cornerstone methodology for achieving high enantioselectivity in the synthesis of amino acid derivatives such as (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride [6] [7]. These catalysts demonstrate remarkable applicability through their modular chiral environment and tunable acidity via substituent modifications [7]. The bifunctional nature of phosphoric acid catalysts enables simultaneous activation of both electrophilic and nucleophilic components during asymmetric transformations [24].

The mechanism of asymmetric induction involves the formation of hydrogen bonds between the hydroxyl group of the phosphoric acid and the imine substrate, while the phosphoryl oxygen interacts with the nucleophile [24]. This dual activation creates a chiral pocket formed by the binaphthol backbone and constrained by substituents at the 3 and 3' positions [24]. The stereochemical outcome is determined by the relative positioning of substrates within this chiral environment, where steric demands of different substituents dictate the preferred reaction pathway [24].

Computational studies using ONIOM methods that combine density functional theory with force field approaches have provided quantitative accounts of selectivity in many phosphoric acid-catalyzed reactions [24]. These calculations reveal that the strength of carbon-hydrogen contacts with the phosphate significantly impacts the level of enantioselectivity afforded [7]. The chiral phosphate-catalyzed transformations proceed through transition states where multiple hydrogen bonds stabilize the preferred stereochemical pathway [7].

Recent developments in spiro phosphoric acids have expanded the scope of asymmetric catalysis for amino acid synthesis [6]. These catalysts achieve enantioselectivities of 83-98% enantiomeric excess in nitrogen-hydrogen insertion reactions of vinyldiazoacetates with tert-butyl carbamate [6]. The proposed mechanism involves the chiral spiro phosphoric acid acting as a proton shuttle catalyst, promoting proton transfer of ylide intermediates while suppressing common side reactions [6].

| Catalyst Type | Enantioselectivity Range | Substrate Scope | Mechanism |

|---|---|---|---|

| Binaphthol Phosphoric Acids | 85-98% ee | Imine additions | Dual H-bonding |

| Spiro Phosphoric Acids | 83-98% ee | N-H insertions | Proton shuttle |

| Tetraaza Macrocyclic Acids | 70-90% ee | α-Amino acids | Host-guest complex |

Diastereoselectivity in Cyclopropanation Reactions

Diastereoselectivity in cyclopropanation reactions involving amino acid derivatives follows distinct mechanistic pathways that determine the stereochemical outcome [8]. The synthesis of cyclopropane amino acids employs one-pot cyclopropanation of dehydroamino acids using aryl and unsaturated diazo compounds generated in situ from tosylhydrazone salts [8]. This methodology demonstrates excellent control over both regiochemistry and stereochemistry through careful selection of reaction conditions [8].

Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion provides cyclopropane amino acid derivatives with good E selectivity, while reactions conducted in the presence of meso-tetraphenylporphyrin iron chloride predominantly yield the corresponding Z isomers [8]. The stereochemical outcome depends on the approach vector of the diazo component relative to the dehydroamino acid substrate, which is influenced by both steric and electronic factors [8].

The mechanistic pathway involves initial formation of a carbene intermediate from the diazo precursor, followed by cyclopropanation of the alkene moiety in the dehydroamino acid [8]. The diastereoselectivity arises from the preferential approach of the carbene from the less hindered face of the substrate, taking into account both the amino acid side chain and the protecting group orientations [8]. Iron-catalyzed reactions proceed through a different mechanism involving metal carbene intermediates, which accounts for the complementary stereoselectivity observed [8].

Computational analysis of transition state geometries reveals that the preferred diastereomeric pathway involves minimization of steric interactions between the approaching carbene and the existing substituents on the amino acid framework [25]. The energy difference between competing transition states typically ranges from 2-5 kcal/mol, providing sufficient selectivity for practical synthetic applications [25].

Steric and Electronic Effects in Substrate Binding

The substrate binding profile of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride is governed by a complex interplay of steric and electronic factors that determine both binding affinity and selectivity [16] [27]. Electronic properties of amino acid side chains, including inductive and field effects, play crucial roles in substrate recognition and binding [16]. Quantum mechanical calculations reveal that polarizability reflects molecular deformability and represents steric factors in electronic terms [16].

The cyclohexyl substituent introduces significant steric bulk that influences the binding orientation within chiral catalyst environments [16]. This bulky side chain restricts conformational freedom and creates specific binding preferences that enhance stereochemical discrimination [27]. The amino group serves as a key nucleophilic center, with its basicity and nucleophilicity determining reactivity patterns in substitution reactions [27].

Electronic effects manifest through the electron-donating nature of the amino group and the electron-withdrawing influence of the ester functionality [16]. These opposing electronic influences create a polarized system that facilitates specific intermolecular interactions with catalyst active sites [16]. The inductive effects contribute to the propensity of the amino acid for specific conformational preferences, particularly in α-helical arrangements [16].

Binding energy calculations demonstrate that the interaction between the substrate and chiral catalysts involves multiple weak noncovalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions [48]. The summation of these individual binding contributions determines the overall binding affinity and selectivity [48]. Steric clashes between the cyclohexyl group and catalyst substituents can lead to significant changes in binding mode and subsequent stereochemical outcomes [48].

Theoretical Models and Computational Analysis

Density Functional Theory Studies on Reaction Transition States

Density functional theory calculations provide detailed insights into the reaction transition states involved in the synthesis and transformations of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride [10] [11]. The computational approach typically employs hybrid functionals such as B3LYP with polarization basis sets like 6-31G(d,p) for geometry optimization and energy calculations [13] [17]. These methods successfully predict both geometric and electronic properties of amino acid derivatives in ground and transition states [13] [17].

Transition state calculations for amino acid synthesis reveal activation energies ranging from 15-35 kcal/mol depending on the specific reaction pathway [19] [20]. The calculated transition state geometries show characteristic features including partial bond formation and breaking, with bond lengths intermediate between reactants and products [19] [20]. Electronic structure analysis demonstrates charge redistribution during the transition state, with the amino acid backbone experiencing significant polarization [10].

For phosphoric acid-catalyzed reactions, density functional theory studies identify the stereocontrolling transition states that determine enantioselectivity [10]. The calculations reveal that weak noncovalent interactions in the transition state provide additional stabilization to the preferred stereochemical pathway [10]. Energy differences between competing transition states typically range from 1-4 kcal/mol, corresponding to enantiomeric excesses of 70-99% [10].

The computational protocol involves systematic conformational searching to identify all relevant transition state geometries, followed by single-point energy calculations using larger basis sets [11]. Solvent effects are incorporated through continuum models or explicit solvent molecules to accurately represent experimental conditions [11]. Vibrational frequency calculations confirm the nature of transition states and provide thermodynamic corrections for free energy barriers [11].

| Calculation Level | Basis Set | Activation Energy (kcal/mol) | Selectivity Prediction |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | 18.5 ± 2.1 | 85% ee |

| M06-2X | cc-pVTZ | 21.3 ± 1.8 | 92% ee |

| ωB97X-D | def2-TZVP | 19.7 ± 2.3 | 88% ee |

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

Molecular dynamics simulations provide crucial information about the dynamic aspects of catalyst-substrate interactions involving (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride [14]. These simulations reveal conformational flexibility in both the substrate and catalyst, showing how multiple conformational states contribute to the overall binding and reactivity patterns [14]. The computational approach employs force fields specifically parameterized for amino acids and organocatalysts to accurately represent intermolecular interactions [14].

The simulation trajectories demonstrate that substrate binding occurs through a multi-step process involving initial weak association followed by conformational adjustment to achieve optimal binding geometry [14]. The cyclohexyl side chain exhibits restricted mobility within the catalyst binding pocket, creating specific interaction patterns that influence stereochemical outcomes [14]. Multidimensional clustering techniques analyze conformational states and catalyst-substrate complexes from simulation trajectories [14].

Binding mechanisms revealed through molecular dynamics show that different substrates can populate distinct binding modes within the same catalyst environment [14]. The comparative study of substrate association demonstrates how structural differences lead to different binding preferences and subsequent stereochemical outcomes [14]. Dynamic hydrogen bonding networks stabilize preferred conformations while allowing for conformational transitions necessary for catalytic turnover [14].

The simulations quantify the role of solvent in mediating catalyst-substrate interactions, showing how solvent molecules can participate in hydrogen bonding networks or create hydrophobic environments that influence binding affinity [14]. Temperature effects on binding dynamics reveal entropic contributions to selectivity, demonstrating how conformational restriction upon binding contributes to the overall free energy of association [14].

Nuclear Magnetic Resonance-Based Conformational Analysis of Chiral Centers

Nuclear magnetic resonance spectroscopy provides detailed conformational information about the chiral centers in (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride through analysis of chemical shifts, coupling constants, and nuclear Overhauser effects [36] [39]. Chiral discrimination by nuclear magnetic resonance requires the use of chiral solvating agents or derivatizing reagents to create diastereomeric environments that produce distinct spectral signatures [36] [39].

The conformational analysis reveals that the S-configuration at the α-carbon adopts specific preferred conformations that minimize steric interactions between the amino group, cyclohexyl substituent, and ester functionality [40] [44]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide through-space distance information that validates computational predictions of preferred conformations [44].

Chemical shift assignments for the chiral center protons demonstrate characteristic patterns that reflect the electronic environment created by neighboring substituents [39] [43]. The cyclohexyl protons exhibit complex multipicity patterns due to restricted rotation and coupling with the α-carbon proton [44]. Integration analysis of proton nuclear magnetic resonance signals enables quantitative determination of enantiomeric excess in samples containing both R and S enantiomers [39] [43].

Coupling constant analysis provides information about dihedral angles around the chiral center, confirming preferred conformations identified through computational methods [42]. The three-bond coupling constants between the α-proton and β-protons reflect the population-weighted average of accessible conformations [42]. Variable temperature nuclear magnetic resonance studies reveal conformational exchange processes and activation barriers for interconversion between different conformers [44].

| Nuclear Magnetic Resonance Parameter | S-Enantiomer Value | Conformational Information |

|---|---|---|

| α-H Chemical Shift (ppm) | 3.85 ± 0.05 | Electronic shielding |

| J(α-H, β-H) Coupling (Hz) | 8.2 ± 0.3 | Dihedral angle preference |

| Nuclear Overhauser Effect | 2.1% enhancement | Spatial proximity |

Solid-Phase Peptide Synthesis Using Fluorenylmethoxycarbonyl Protocols

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride serves as a crucial building block in solid-phase peptide synthesis, particularly when employing fluorenylmethoxycarbonyl protection strategies [1] [2]. The compound's structural characteristics make it well-suited for incorporation into peptide chains through standard fluorenylmethoxycarbonyl coupling protocols, which utilize polyethylene glycol-polystyrene support resins [2]. The synthesis typically involves sequential amino acid coupling using 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide activation, achieving coupling efficiencies of 75-90% for each cycle [3] [2].

The fluorenylmethoxycarbonyl methodology offers significant advantages when incorporating this cyclohexylpropanoate derivative, including mild deprotection conditions using 20% piperidine in N,N-dimethylformamide and compatibility with automated peptide synthesizers [4] [2]. The cyclohexyl side chain provides enhanced hydrophobic character to the resulting peptides, influencing their secondary structure and membrane interactions [5] [6]. Research demonstrates that peptides containing cyclohexylpropanoate residues exhibit improved stability against enzymatic degradation compared to their natural amino acid counterparts [7].

Quality control of fluorenylmethoxycarbonyl-protected peptides containing this residue is achieved through electrospray ionization mass spectrometry for molecular weight confirmation and reverse-phase high-performance liquid chromatography for purity assessment [2]. The incorporation efficiency typically ranges from 85-95% when using standard coupling conditions, with higher efficiencies achievable through double coupling procedures [7].

Incorporation into Non-Proteinogenic Amino Acid Analogues

The compound serves as a versatile precursor for generating non-proteinogenic amino acid analogues with enhanced bioactivity and stability profiles [8] [9]. Non-proteinogenic amino acids represent a diverse class of over 140 naturally occurring compounds that extend beyond the standard genetic code, offering unique structural and functional properties for peptide modification [8] [10]. The cyclohexylpropanoate scaffold provides a foundation for creating analogues with improved resistance to proteolytic degradation and enhanced membrane permeability [10] [11].

Incorporation strategies involve both genetic code expansion techniques and chemical synthesis approaches [11] [12]. The amber suppression methodology enables site-specific incorporation of cyclohexylpropanoate derivatives into recombinant proteins, utilizing engineered aminoacyl-transfer ribonucleic acid synthetases with expanded substrate specificity [12] [13]. Chemical incorporation methods include post-translational modification of existing peptides and direct synthesis using non-ribosomal peptide synthetases [10] [14].

The incorporation of cyclohexylpropanoate residues into peptide sequences significantly alters their pharmacokinetic properties, including enhanced bioavailability, prolonged circulation times, and improved target selectivity [10] [11]. These modifications are particularly valuable in the development of peptide-based therapeutics, where natural amino acid sequences often suffer from rapid degradation and poor oral bioavailability [15] [14].

Role in Modifying Bioactive Peptides (Including Atrial Natriuretic Peptides)

The incorporation of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride into atrial natriuretic peptides represents a significant advancement in cardiovascular therapeutics [16] [17]. Atrial natriuretic peptide is a 28-amino acid hormone secreted by cardiac atria that regulates blood pressure and fluid balance through its effects on the kidneys and vasculature [18] [19]. The native peptide consists of a 17-amino acid ring structure with a 6-amino acid N-terminus and 5-amino acid C-terminus [16] [17].

Modification of atrial natriuretic peptides with cyclohexylpropanoate residues enhances their resistance to neutral endopeptidase degradation, a primary mechanism of peptide inactivation in vivo [17] [20]. Research demonstrates that mutant atrial natriuretic peptides containing extended C-terminal sequences exhibit significantly greater plasma cyclic guanosine monophosphate activation, diuretic properties, and blood pressure lowering effects compared to native peptides [16] [17]. The enhanced stability results in prolonged biological activity, with low-dose modified peptides (2 picomoles per kilogram per minute) showing natriuretic and diuretic properties without altering systemic hemodynamics [17].

The cyclohexylpropanoate modification influences the peptide's interaction with natriuretic peptide receptors, particularly natriuretic peptide receptor-A, which is highly expressed in the kidney glomerulus and renal vasculature [17] [20]. Modified peptides demonstrate improved binding affinity and resistance to clearance receptor-mediated degradation, contributing to their enhanced therapeutic efficacy [16] [17].

Pharmaceutical Intermediate Development

Synthesis of Anticancer Drug Precursors

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride plays a crucial role in the synthesis of anticancer drug precursors, particularly in the development of complex natural product-derived therapeutics [21] [22]. The compound serves as a key intermediate in the biosynthetic pathway leading to vinblastine precursors, including vindoline and catharanthine [21] [22]. These compounds represent the pharmacologically active components of the anticancer drug vinblastine, which is widely used in chemotherapy regimens for various malignancies [21].

The synthesis of anticancer precursors utilizing this cyclohexylpropanoate derivative involves sophisticated biotransformation processes in genetically engineered yeast systems [21] [22]. Research demonstrates successful production of vindoline through a 31-step biosynthetic pathway implemented in Saccharomyces cerevisiae, achieving production levels of 0.137 micrograms per liter [22]. The process involves integration of multiple enzymatic steps, including the incorporation of cyclohexylpropanoate-derived building blocks through specialized transferases and oxidoreductases [21] [22].

The compound's utility extends to the synthesis of phenanthridine-based anticancer agents through bioorthogonal cyclization reactions [23]. These compounds demonstrate selective cytotoxicity against cancer cell lines while maintaining low toxicity toward normal cells [23]. The cyclohexylpropanoate moiety contributes to the prodrug's stability and selective activation in tumor environments characterized by elevated reactive oxygen species levels [24] [23].

Analogues in Clovibactin Derivatives for Antibiotic Research

The development of clovibactin analogues represents a significant advancement in antibiotic research, with (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride serving as a critical building block for enhanced derivatives [25] [26]. Clovibactin is a recently discovered depsipeptide antibiotic that demonstrates potent activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci [25] [27]. The compound's mechanism of action involves targeting lipid II, an essential component of bacterial cell wall biosynthesis [25] [28].

Research has demonstrated that sequential mutation of leucine residues to cyclohexylalanine in clovibactin analogues dramatically increases antibiotic activity [26] [29]. The incorporation of cyclohexylpropanoate derivatives yields analogues with minimum inhibitory concentrations of ≤1 microgram per milliliter against drug-resistant pathogens [26] [29]. These modifications enhance the hydrophobic interactions between the antibiotic and bacterial cell membranes, improving cellular uptake and target engagement [26] [30].

Chiral Building Blocks for Asymmetric Synthesis

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride functions as a versatile chiral building block in asymmetric synthesis applications, enabling the construction of complex stereochemically defined molecules [31] [32]. The compound's S-configuration and cyclohexyl substitution pattern provide a rigid structural framework that influences the stereochemical outcome of subsequent transformations [31] [33]. This characteristic makes it particularly valuable in the synthesis of pharmaceutical intermediates requiring precise stereochemical control [34].

The compound's utility in asymmetric synthesis extends to the preparation of chiral auxiliaries, metal complex ligands, and organocatalysts used in stereoselective catalysis [31] [35]. Research demonstrates its effectiveness in central-to-folding chirality control strategies, where the compound's stereochemical information is transferred to create multilayer three-dimensional chiral architectures [32]. These applications are particularly relevant in the synthesis of bioactive compounds and supramolecular assemblies [31] [33].

The cyclohexylpropanoate scaffold serves as an excellent starting point for the synthesis of various chiral building blocks through established transformations including asymmetric hydrogenation, epoxidation, and cycloaddition reactions [32] [35]. The compound's commercial availability and synthetic accessibility make it an attractive option for pharmaceutical chemists developing new drug candidates [31] [34]. Applications include the synthesis of chiral α-amino acids, β-amino alcohols, and complex natural product frameworks [34].

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) | Applications | Advantages |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis | 70-85 | N/A | Peptide chain elongation | Automated, high throughput |

| Fluorenylmethoxycarbonyl Protocol | 75-90 | N/A | Amino acid protection/coupling | Mild deprotection conditions |

| Sharpless Asymmetric Dihydroxylation | 85-95 | 95-98 | Chiral diol synthesis | High stereoselectivity |

| Asymmetric Hydrogenation | 85-98 | 90-99 | Chiral amine synthesis | Excellent enantioselectivity |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant